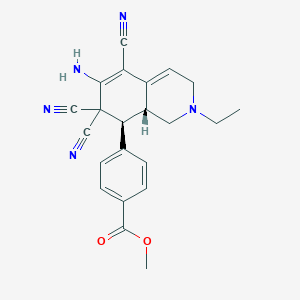

![molecular formula C22H15ClN6OS3 B459614 3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide CAS No. 445267-60-7](/img/structure/B459614.png)

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide” is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .

Molecular Structure Analysis

A detailed docking study against PLC reveals that the side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligand . Additionally, a lipophilic pocket is occupied by the phenyl moiety .Chemical Reactions Analysis

The compound has shown anti-proliferative activity against a host of breast cancer cell lines . Flow cytometry experiments revealed that the compound arrests the cell cycle in the G2/M phases .Aplicaciones Científicas De Investigación

Antiproliferative Activity

This compound belongs to the class of pyrido[2,3-d]pyrimidines, which have been found to exhibit antiproliferative activity . This means they can inhibit the growth of cells, which could be particularly useful in the treatment of cancer where uncontrolled cell growth is a major issue .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines, including this compound, have also shown antimicrobial activity . This suggests that they could be used in the development of new antibiotics or other treatments for bacterial and fungal infections .

Anti-inflammatory and Analgesic Activity

These compounds have demonstrated anti-inflammatory and analgesic activities . This could make them useful in the treatment of conditions characterized by inflammation and pain, such as arthritis .

Hypotensive Activity

Some pyrido[2,3-d]pyrimidines have been found to have hypotensive effects , meaning they can lower blood pressure. This could potentially make them useful in the treatment of hypertension or other cardiovascular conditions .

Antihistaminic Activity

This class of compounds has also shown antihistaminic activity . This suggests that they could be used in the treatment of allergies, where histamines play a key role in the body’s immune response .

Phospholipase C-γ Enzyme Inhibition

The compound “3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” which has a similar structure to the compound , is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumour .

Mecanismo De Acción

Target of Action

The primary target of this compound is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .

Mode of Action

The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its function. The side chains of the amino acids His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the compound, and a lipophilic pocket is occupied by the phenyl moiety .

Biochemical Pathways

The inhibition of the PLC-γ enzyme affects the pathways related to cell motility and proliferation . This leads to a decrease in the ability of tumor cells to invade and disseminate. The compound has been shown to have anti-proliferative activity, with IC50 values in the low nanomolar range against a host of breast cancer cell lines .

Pharmacokinetics

The compound’s efficacy against various breast cancer cell lines suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the arrest of the cell cycle in the G2/M phases . Furthermore, the morphology and cell migration for the MDA-MB-231 breast cancer cell line are severely affected by administration of the compound . These results fit the hypothesis of PLC-γ inhibition .

Action Environment

The compound’s effectiveness against various breast cancer cell lines, including triple-negative breast cancer cells, suggests that it may be effective in a variety of biological environments .

Direcciones Futuras

Propiedades

IUPAC Name |

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAAZAPLVFIVYCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN6OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

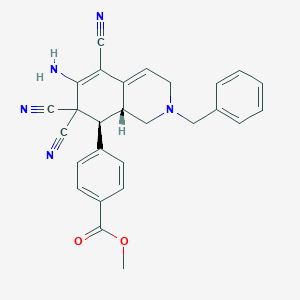

![Ethyl 3-amino-2-(4-methoxybenzoyl)-4-(4-methoxycarbonylphenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B459531.png)

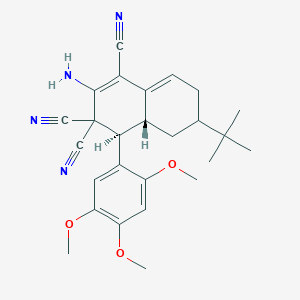

![2-amino-4-{3-[(2-bromophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459537.png)

![6-Amino-4-(2,6-difluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459539.png)

![6-Amino-4-{4-methoxy-3-[(2-methylphenoxy)methyl]phenyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459540.png)

![2-{[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]oxy}acetamide](/img/structure/B459541.png)

![4-amino-2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-N-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B459542.png)

![4-(6-Amino-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl acetate](/img/structure/B459543.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-propyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459545.png)

![2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B459546.png)

![2-[4-(6-Amino-5,7,7-tricyano-2-isopropyl-1,2,3,7,8,8a-hexahydroisoquinolin-8-yl)phenoxy]acetamide](/img/structure/B459549.png)

![2-[4-(6-Amino-5,7,7-tricyano-1,2,3,7,8,8a-hexahydro-8-isoquinolinyl)phenoxy]acetamide](/img/structure/B459554.png)